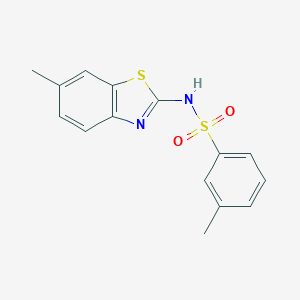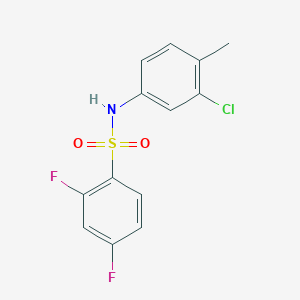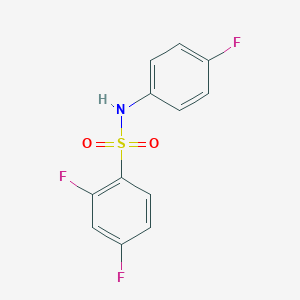
2-ethoxy-N-(3-pyridinylmethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(3-pyridinylmethyl)nicotinamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide is not fully understood. However, it has been found to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. It has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage. It has also been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide in lab experiments is its ability to cross the blood-brain barrier. This makes it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential in treating other diseases, such as cancer and diabetes. Additionally, the development of more efficient synthesis methods and formulations for this compound could improve its potential for clinical use.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-(3-pyridinylmethyl)nicotinamide can be achieved through a multistep process involving the reaction of various reagents. The starting material, 2-ethoxy-5-nitropyridine, is reacted with sodium methoxide to produce 2-ethoxy-5-methoxypyridine. This compound is then reacted with 3-chloromethylpyridine to produce 2-ethoxy-N-(3-pyridinylmethyl)pyridine-5-carboxamide. Finally, this compound is reacted with nicotinic acid to produce this compound.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(3-pyridinylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Fórmula molecular |
C14H15N3O2 |
|---|---|
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
2-ethoxy-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-14-12(6-4-8-16-14)13(18)17-10-11-5-3-7-15-9-11/h3-9H,2,10H2,1H3,(H,17,18) |
Clave InChI |
SNQRFFDHVDXRJS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NCC2=CN=CC=C2 |
SMILES canónico |
CCOC1=C(C=CC=N1)C(=O)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)

![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)



![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)
![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)
